N,2-Dimethylcyclopentan-1-amine
Description
N,2-Dimethylcyclopentan-1-amine (CAS: 1027336-55-5) is a bicyclic amine with the molecular formula C₇H₁₅N (molecular weight: 113.20 g/mol). Its structure consists of a cyclopentane ring substituted with a methyl group at the 2-position and an N-methyl amine group at the 1-position (Figure 1). The SMILES notation is CC1CCCC1NC, and the InChIKey is MEDVLGKKCCKQAO-UHFFFAOYSA-N . This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of chiral ligands and bioactive molecules .
Properties
IUPAC Name |
N,2-dimethylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(6)8-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDVLGKKCCKQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethylcyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields more saturated amines .
Scientific Research Applications
N,2-Dimethylcyclopentan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,2-Dimethylcyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Cyclopentane-Based Amines
Substituent-Driven Structural Variations
The following table summarizes key structural and physicochemical differences between N,2-Dimethylcyclopentan-1-amine and related compounds:
Key Research Findings
Steric and Electronic Effects
- This compound exhibits moderate steric hindrance due to the 2-methyl group, which influences its reactivity in nucleophilic substitutions. In contrast, 2-methoxycyclopentan-1-amine (CAS: 954582-89-9) has enhanced polarity from the methoxy group, improving solubility in polar solvents but reducing stability under acidic conditions .
- The stereospecific (1S)-2,2-dimethylcyclopentan-1-amine (CAS: 1027336-55-5) demonstrates enantioselectivity in catalytic applications, making it valuable for asymmetric synthesis of β-blockers and antiviral agents .
Reactivity and Stability
- This compound is under investigation for its role in chelating therapies .
- n-Benzyl-2,2-dimethylcyclopentan-1-amine (discontinued commercially) was studied for its lipophilicity, which enhances blood-brain barrier penetration in CNS drug candidates. However, synthesis challenges led to discontinuation .
Critical Analysis of Commercial Availability and Challenges
- This compound is available through suppliers like PharmaBlock Sciences and Toronto Research Chemicals, but its n-benzyl derivative (Ref: 10-F648596) has been discontinued due to low demand and complex synthesis .
- The (1S)-2,2-dimethyl enantiomer is prioritized in industrial settings for chiral drug synthesis, whereas the racemic mixture is less common .
Biological Activity
N,2-Dimethylcyclopentan-1-amine is a cyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopentane structure with two methyl groups attached to the nitrogen atom. The molecular formula is , and it features unique steric and electronic properties that influence its biological interactions.
Pharmacological Activities
Research indicates that compounds containing dimethylamine moieties, such as this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Dimethylamine derivatives have shown significant antimicrobial properties. Studies suggest that the presence of the dimethylamine group enhances the interaction with bacterial membranes, leading to increased permeability and cell death .
- Anticancer Potential : Some derivatives have been investigated for their anticancer properties. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neurological Effects : Compounds similar to this compound have been studied for their effects on neurotransmitter systems. They may modulate dopamine release and have implications in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It may act as a ligand for various receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : The compound could inhibit enzymes that are crucial for the metabolism of neurotransmitters or other biomolecules.
- Membrane Disruption : Its structural properties allow it to integrate into lipid membranes, potentially disrupting cellular integrity.
Antimicrobial Study
A study examining the efficacy of dimethylamine derivatives against Staphylococcus aureus demonstrated that N,N-dimethylcyclopent-2-en-1-amine exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to control compounds .
Anticancer Research
In vitro studies on human cancer cell lines showed that this compound could reduce cell viability by 50% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .
Data Table: Biological Activities Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | |
| Anticancer | 50% cell viability reduction at 10 µM | |
| Neurological | Modulation of dopamine release |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future study include:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
